8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound with a purine base structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a diethylaminoethyl group, followed by hydroxylation and methylation reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino or hydroxyl derivatives.
Scientific Research Applications
8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 2-(diethylamino)ethanol
Uniqueness
Compared to similar compounds, 8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2/c1-6-20(7-2)9-8-16-14-17-12-11(21(14)10(3)4)13(22)18-15(23)19(12)5/h10H,6-9H2,1-5H3,(H,16,17)(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUEUGJBIUHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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